4-[(E)-(4-bromophenyl)diazenyl]-4-butyl-1,2-diphenylpyrazolidine-3,5-dione
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Overview
Description
4-[(E)-2-(4-BROMOPHENYL)-1-DIAZENYL]-4-BUTYL-1,2-DIPHENYL-1H-PYRAZOLE-3,5(2H,4H)-DIONE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a diazenyl linkage, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(4-BROMOPHENYL)-1-DIAZENYL]-4-BUTYL-1,2-DIPHENYL-1H-PYRAZOLE-3,5(2H,4H)-DIONE typically involves multiple steps, starting with the preparation of the bromophenyl diazenyl intermediate. This intermediate is then reacted with a butyl-substituted pyrazole derivative under controlled conditions to form the final product. Common reagents used in these reactions include bromine, diazonium salts, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(4-BROMOPHENYL)-1-DIAZENYL]-4-BUTYL-1,2-DIPHENYL-1H-PYRAZOLE-3,5(2H,4H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-[(E)-2-(4-BROMOPHENYL)-1-DIAZENYL]-4-BUTYL-1,2-DIPHENYL-1H-PYRAZOLE-3,5(2H,4H)-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(4-BROMOPHENYL)-1-DIAZENYL]-4-BUTYL-1,2-DIPHENYL-1H-PYRAZOLE-3,5(2H,4H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diazenyl linkage and bromophenyl group play crucial roles in its binding affinity and reactivity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[(E)-2-(4-BROMOPHENYL)ETHENYL]-1,2-DIMETHOXYBENZENE: Shares the bromophenyl group but differs in the rest of the structure.
(E)-4-(4-BROMOPHENYL)BUT-3-EN-2-ONE: Contains a similar bromophenyl group but has a different core structure.
Uniqueness
4-[(E)-2-(4-BROMOPHENYL)-1-DIAZENYL]-4-BUTYL-1,2-DIPHENYL-1H-PYRAZOLE-3,5(2H,4H)-DIONE is unique due to its combination of a bromophenyl group, a diazenyl linkage, and a pyrazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C25H23BrN4O2 |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
4-[(4-bromophenyl)diazenyl]-4-butyl-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C25H23BrN4O2/c1-2-3-18-25(28-27-20-16-14-19(26)15-17-20)23(31)29(21-10-6-4-7-11-21)30(24(25)32)22-12-8-5-9-13-22/h4-17H,2-3,18H2,1H3 |
InChI Key |
SSJSYMRIBTUJRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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